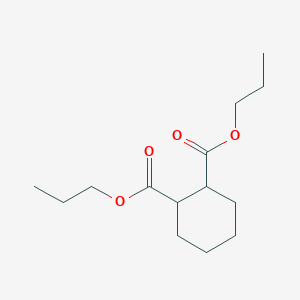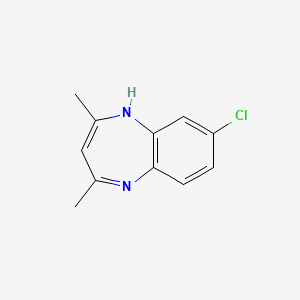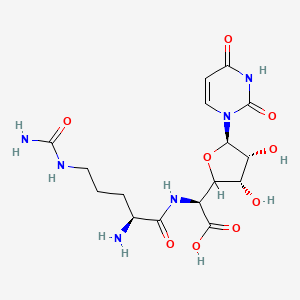
Humosine A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Humosine A is a novel alkaloid isolated from the tubers of Corydalis humosa Migo. It has a molecular formula of C20H19O6N and a molecular weight of 369.38. This compound has been found to exhibit convulsant activity in experimental animals .
Méthodes De Préparation
Humosine A is typically extracted from the tubers of Corydalis humosa Migo. The extraction process involves several steps, including solvent extraction, purification, and crystallization. The compound can also be synthesized through a series of chemical reactions, although detailed synthetic routes and industrial production methods are not widely documented .
Analyse Des Réactions Chimiques
Humosine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Humosine A has several scientific research applications:
Chemistry: It is used as a model compound for studying the structure and reactivity of alkaloids.
Biology: It is used to study the effects of alkaloids on biological systems, particularly its convulsant activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, although its convulsant activity poses a challenge.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
The mechanism of action of Humosine A involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems in the brain, leading to convulsant activity. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Humosine A is similar to other alkaloids isolated from Corydalis species, such as protopine, L-tetrahydrocoptisine, and bicuculline. it is unique in its specific molecular structure and convulsant activity. These similarities and differences highlight the diversity and complexity of alkaloids in the Corydalis genus .
Propriétés
Numéro CAS |
11014-02-1 |
|---|---|
Formule moléculaire |
C20H19NO6 |
Poids moléculaire |
369.4 g/mol |
Nom IUPAC |
(6S,8R)-6-[(5S)-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-6,8-dihydrofuro[3,4-g][1,3]benzodioxol-8-ol |
InChI |
InChI=1S/C20H19NO6/c1-21-5-4-10-6-14-15(25-8-24-14)7-12(10)17(21)18-11-2-3-13-19(26-9-23-13)16(11)20(22)27-18/h2-3,6-7,17-18,20,22H,4-5,8-9H2,1H3/t17-,18-,20+/m0/s1 |
Clé InChI |
YMHFBUOKLSWOQF-CMKODMSKSA-N |
SMILES isomérique |
CN1CCC2=CC3=C(C=C2[C@H]1[C@@H]4C5=C([C@@H](O4)O)C6=C(C=C5)OCO6)OCO3 |
SMILES canonique |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(O4)O)C6=C(C=C5)OCO6)OCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[(3S,4R)-1-benzyl-4-(4-fluorophenyl)piperidin-3-yl]methanol;hydrochloride](/img/structure/B12793958.png)

![(1S,2R,19R,22S,34S,37R,40R,52S)-48-[(2-adamantylamino)methyl]-22-amino-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-N-methyl-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaene-52-carboxamide](/img/structure/B12793972.png)






![1-(2-Bromophenyl)-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B12794014.png)
